Cas no 1538984-96-1 (Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate)

Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate is a brominated oxirane derivative with a molecular structure featuring a carboxylate ester and an ethyl-substituted epoxide ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its reactive epoxide moiety allows for further functionalization, enabling the construction of complex molecular frameworks. The presence of the 4-bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the introduction of aryl functionalities. The compound's stability under standard conditions and well-defined reactivity profile make it a valuable building block in synthetic chemistry.
Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate structure
1538984-96-1 structure
商品名:Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
CAS番号:1538984-96-1
MF:C12H13BrO3
メガワット:285.133823156357
CID:5274803

Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
    • Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
    • インチ: 1S/C12H13BrO3/c1-3-12(10(16-12)11(14)15-2)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3
    • InChIKey: IBEWDLLHKSNBQD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1(CC)C(C(=O)OC)O1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 273
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 38.8

Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-699415-0.1g
methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
1538984-96-1
0.1g
$640.0 2023-03-10
Enamine
EN300-699415-10.0g
methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
1538984-96-1
10.0g
$3131.0 2023-03-10
Enamine
EN300-699415-1.0g
methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
1538984-96-1
1g
$0.0 2023-06-07
Enamine
EN300-699415-0.5g
methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
1538984-96-1
0.5g
$699.0 2023-03-10
Enamine
EN300-699415-0.05g
methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
1538984-96-1
0.05g
$612.0 2023-03-10
Enamine
EN300-699415-0.25g
methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
1538984-96-1
0.25g
$670.0 2023-03-10
Enamine
EN300-699415-5.0g
methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
1538984-96-1
5.0g
$2110.0 2023-03-10
Enamine
EN300-699415-2.5g
methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate
1538984-96-1
2.5g
$1428.0 2023-03-10

Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate 関連文献

Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylateに関する追加情報

Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate (CAS No. 1538984-96-1): An Overview

Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate (CAS No. 1538984-96-1) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique epoxide and ester functionalities, which make it a valuable intermediate in the synthesis of various bioactive molecules and polymers.

The chemical structure of Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate consists of a brominated phenyl ring, an epoxide group, and an ester moiety. These functional groups confer the compound with a range of reactive sites that can be exploited for various chemical transformations. The presence of the bromine atom on the phenyl ring provides a useful handle for further functionalization through substitution reactions, while the epoxide and ester groups offer opportunities for ring-opening reactions and ester hydrolysis, respectively.

Recent studies have highlighted the potential applications of Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate in the development of novel pharmaceuticals. For instance, researchers at the University of California, Los Angeles (UCLA) have utilized this compound as a key intermediate in the synthesis of anti-inflammatory agents. The brominated phenyl group has been shown to enhance the bioavailability and efficacy of these compounds, making them promising candidates for further clinical evaluation.

In addition to its pharmaceutical applications, Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate has also found utility in materials science. The compound's reactivity and functional versatility make it an attractive monomer for the synthesis of advanced polymers with tailored properties. A study published in the Journal of Polymer Science demonstrated that polymers derived from this compound exhibit excellent thermal stability and mechanical strength, making them suitable for use in high-performance applications such as aerospace and electronics.

The synthesis of Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate typically involves a multi-step process that includes the formation of the brominated phenyl ring, followed by epoxidation and esterification reactions. Recent advancements in green chemistry have led to more sustainable and environmentally friendly methods for synthesizing this compound. For example, researchers at the University of Cambridge have developed a catalytic system that significantly reduces the use of hazardous reagents and improves overall yield.

The safety profile of Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate is an important consideration in its use as an intermediate or final product. While it is not classified as a hazardous material, proper handling and storage procedures should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) and storing the compound in a well-ventilated area away from incompatible materials.

In conclusion, Methyl 3-(4-bromophenyl)-3-ethyloxirane-2-carboxylate (CAS No. 1538984-96-1) is a multifunctional organic compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in synthetic chemistry, pharmaceutical development, and materials science. As ongoing research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing these fields.

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